- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,
Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)
956477-64-8 structure
Product Name:1-(difluoromethyl)-4-nitro-pyrazole
Numéro CAS:956477-64-8
Le MF:C4H3F2N3O2
Mégawatts:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
Update Time:2025-05-19
1-(difluoromethyl)-4-nitro-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- N-difluoroMenthyl-4-nitropyrazole
- 1-(difluoromethyl)-4-nitro-1H-pyrazole
- 1-(difluoromethyl)-4-nitropyrazole
- N-difluoromethyl-4-nitropyrazole
- 1-Difluoromethyl-4-nitro-1H-pyrazole
- VCURCUIEDUUUEA-UHFFFAOYSA-N
- STK313239
- SBB021414
- SB21957
- NE34664
- SY021392
- AK189012
- ST45092450
- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(difluoromethyl)-4-nitro-pyrazole
- DS-9953
- AKOS015922257
- 956477-64-8
- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
- P10301
- AKOS000306192
- Z851015902
- SCHEMBL3264887
- MFCD04967412
- EN300-56165
- DB-121110
- CS-0085393
-
- MDL: MFCD04967412
- Piscine à noyau: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
- La clé Inchi: VCURCUIEDUUUEA-UHFFFAOYSA-N
- Sourire: [O-][N+](C1=CN(C(F)F)N=C1)=O
Propriétés calculées
- Qualité précise: 163.01933267g/mol
- Masse isotopique unique: 163.01933267g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 63.6
- Le xlogp3: 0.9
Propriétés expérimentales
- Dense: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 216.1±40.0°C at 760 mmHg
- Point d'éclair: 84.5±27.3 ºC,
- Solubilité: Légèrement soluble (5,1 G / l) (25 ºC),
1-(difluoromethyl)-4-nitro-pyrazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
1-(difluoromethyl)-4-nitro-pyrazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-1g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 1g |
1092CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-250mg |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 250mg |
445CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 5g |
2998CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-10g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 10g |
4752CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-25g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 25g |
7920CNY | 2021-05-07 | |
| Fluorochem | 025966-10g |
1-Difluoromethyl-4-nitro-1H-pyrazole |
956477-64-8 | 95% | 10g |
£513.00 | 2022-03-01 | |
| Chemenu | CM120441-250mg |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 250mg |
$72 | 2021-08-06 | |
| Chemenu | CM120441-1g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 1g |
$201 | 2021-08-06 | |
| Chemenu | CM120441-5g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 5g |
$524 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-0.25g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 0.25g |
¥100.00 | 2025-04-11 |
1-(difluoromethyl)-4-nitro-pyrazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 h, 120 °C
1.2 20 h, 120 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
Référence
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785
Méthode de production 3
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C
Référence
- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C
Référence
- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Référence
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt
Référence
- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition, Tetrahedron Letters, 2018, 59(28), 2752-2754
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Référence
- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C
Référence
- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Référence
- Preparation of FXIa inhibitor and application thereof, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Référence
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
1-(difluoromethyl)-4-nitro-pyrazole Raw materials
- Sodium chlorodifluoroacetate
- 4-Nitropyrazole
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- Bromodifluoromethane
- 1-(Difluoromethyl)-1H-pyrazole
1-(difluoromethyl)-4-nitro-pyrazole Preparation Products
1-(difluoromethyl)-4-nitro-pyrazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Numéro de commande:A909969
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:36
Prix ($):244.0/806.0
Courriel:sales@amadischem.com
1-(difluoromethyl)-4-nitro-pyrazole Littérature connexe
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Related Categories
- Solvants et chimiques organiques Composés organiques Composés 1,3-dipolaires Composés organiques 1,3-dipolaires de type allyle composés nitro
- Solvants et chimiques organiques Composés organiques Composés 1,3-dipolaires Composés organiques 1,3-dipolaires de type allyle Composés organiques nitrés composés nitro
956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole) Produits connexes
- 1706461-28-0(4-nitro-1-(trifluoromethyl)-1H-pyrazole)
- 1224194-62-0(1-(fluoromethyl)-4-nitro-pyrazole)
- 3994-50-1(1-Methyl-4-nitro-1H-pyrazole)
- 1447606-92-9(1-(Methyl-D3)-4-nitro-1H-pyrazole)
- 82208-47-7(1-Methyl-4-nitro-1H-pyrazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Pureté:99%/99%
Quantité:25g/100g
Prix ($):244.0/806.0